![molecular formula C5H3ClN2 B1610475 4-Chloro-1H-pyrrole-2-carbonitrile CAS No. 57097-45-7](/img/structure/B1610475.png)
4-Chloro-1H-pyrrole-2-carbonitrile
Overview
Description
4-Chloro-1H-pyrrole-2-carbonitrile (4-Cl-1H-pyrrole-2-CN) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been used in a variety of fields, such as organic synthesis, pharmacology, and biochemistry. This compound is of particular interest due to its unique properties and its ability to interact with a variety of biological molecules.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-1H-pyrrole-2-carbonitrile: is a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure allows for reactions that incorporate the pyrrole ring into more complex molecules, which are often used in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the development of drugs with potential therapeutic applications. It’s particularly useful in creating molecules that target neurological disorders due to the pyrrole moiety’s ability to interact with biological systems .
Material Science
The nitrile group in 4-Chloro-1H-pyrrole-2-carbonitrile can be used to create polymers and co-polymers, which have applications in material science, especially in developing new types of conductive materials .
Organic Synthesis
This compound is used in organic synthesis to introduce the pyrrole unit into larger molecules. It’s a versatile building block for constructing complex organic molecules due to its reactivity and stability under various conditions .
Catalysis
4-Chloro-1H-pyrrole-2-carbonitrile: can act as a ligand for catalysts in chemical reactions. The pyrrole ring can coordinate with metals, facilitating various catalytic processes important in industrial chemistry .
Agrochemical Development
In the field of agrochemicals, this compound is used to create pesticides and herbicides. Its structural properties allow for the synthesis of compounds that can interact with specific biological pathways in pests and weeds .
Environmental Science
Research into environmental contaminants often utilizes this compound to study degradation pathways and the environmental fate of nitrogen-containing heterocycles .
properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2/c6-4-1-5(2-7)8-3-4/h1,3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZOBCCYLYWQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483259 | |
Record name | 4-Chloro-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57097-45-7 | |
Record name | 4-Chloro-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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